molecular formula C23H33ClN4O3S B560564 E3 ligase Ligand 1 CAS No. 1948273-03-7

E3 ligase Ligand 1

Cat. No.: B560564
CAS No.: 1948273-03-7
M. Wt: 481.1 g/mol
InChI Key: GHFOLQCCYGBOTL-QDVBFIRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 ligase Ligand 1 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. This system is essential for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins. This compound specifically interacts with E3 ubiquitin ligases, which are enzymes that facilitate the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome .

Scientific Research Applications

E3 ligase Ligand 1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

Target of Action

E3 ligase Ligand 1 primarily targets E3 ubiquitin ligases , a large family of enzymes that play an essential role in the ubiquitination process . These enzymes are involved in transferring ubiquitin protein to attach to the lysine site of targeted substrates . E3 ligases are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

This compound interacts with its targets through a process called ubiquitylation , a vital role during posttranslational modification . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a three-enzyme ubiquitination cascade, which also involves ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate the degradation of over 80% of proteins in cells, and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It’s known that the compound is part of a class of molecules known asproteolysis-targeting chimeras (PROTACs) . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Result of Action

The result of the action of this compound is the degradation of the targeted protein . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular homeostasis . This can have various effects, such as modulating the development of certain types of cancer .

Safety and Hazards

E3 ligase Ligand 1 is not classified as a hazardous substance or mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 1 involves several steps, including the formation of a high-energy thioester bond between ubiquitin and a cysteine residue on the ubiquitin-activating enzyme (E1). This is followed by the transfer of ubiquitin to a ubiquitin-conjugating enzyme (E2) and finally to the target protein via the E3 ligase . The reaction conditions typically involve the use of adenosine triphosphate (ATP) and specific buffer systems to maintain the stability of the enzymes and substrates.

Industrial Production Methods: Industrial production of this compound often involves recombinant DNA technology to produce large quantities of the enzyme in bacterial or yeast expression systems. The enzymes are then purified using chromatography techniques to obtain a high-purity product suitable for research and therapeutic applications .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFOLQCCYGBOTL-QDVBFIRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948273-03-7
Record name L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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